molecular formula C18H21N5O6 B1422776 Z-Gly-gly-his-OH CAS No. 52396-73-3

Z-Gly-gly-his-OH

Cat. No.: B1422776
CAS No.: 52396-73-3
M. Wt: 403.4 g/mol
InChI Key: PWNQBHDTOAIVDG-AWEZNQCLSA-N
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Description

. This compound is widely used in peptide synthesis and has various applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Gly-gly-his-OH can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process typically involves the stepwise addition of protected amino acids to a growing peptide chain. Common protecting groups used include benzyloxycarbonyl (Z) for the amino group and tert-butyl (tBu) for the carboxyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to streamline the synthesis, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Z-Gly-gly-his-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide or to couple it with other molecules.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acids within the peptide.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce disulfide bonds or other oxidized groups.

  • Substitution: Various reagents, including alkyl halides, can be used to substitute functional groups on the peptide.

Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further research or industrial applications.

Scientific Research Applications

Z-Gly-gly-his-OH has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

  • Biology: Studied for its role in biological processes and its potential as a biomarker.

  • Medicine: Investigated for its therapeutic potential, including wound healing and anti-inflammatory properties.

  • Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism by which Z-Gly-gly-his-OH exerts its effects involves its interaction with molecular targets and pathways. The histidine residue in the peptide can chelate metal ions, such as copper (Cu2+), forming complexes that have biological activity. These complexes can modulate cellular processes, such as inflammation and tissue repair.

Comparison with Similar Compounds

Z-Gly-gly-his-OH is similar to other tripeptides, such as Gly-Gly-His (GGH) and Gly-His-Lys (GHK). this compound is unique in its specific sequence and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in peptide synthesis and research applications.

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Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNQBHDTOAIVDG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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